
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry and material science. Sulfonamides have been widely used as antibacterial agents and have shown potential in various biological activities, including antitumor, antidiabetic, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide typically involves an amidation reaction. The process begins with the reaction of 3-bromophenylamine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the sulfonamide or aromatic rings .
Scientific Research Applications
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antitumor, and antiviral agent.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific electronic and optical characteristics.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell pathways to exert antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-bromophenyl)-benzenesulfonamide
- 3,4-difluorobenzenesulfonamide
Uniqueness
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide stands out due to the presence of both bromine and fluorine atoms, which impart unique electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for designing compounds with specific biological activities .
Properties
IUPAC Name |
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBWCNNJPFWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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